(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O/c1-25(2)18-22-16(23-19(24-18)26-11-5-6-12-26)13-21-17(27)10-9-14-7-3-4-8-15(14)20/h3-4,7-10H,5-6,11-13H2,1-2H3,(H,21,27)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZFEPVQWALPF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

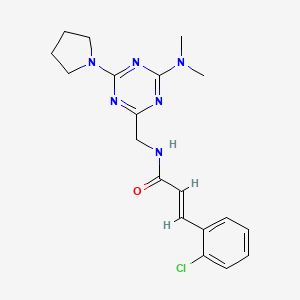

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a chlorophenyl group, a dimethylamino moiety, and a pyrrolidine ring attached to a triazine core, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of the dimethylamino group suggests potential inhibitory effects on enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Modulation of Receptor Activity : The triazine moiety may interact with central nervous system receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects .

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticonvulsant properties. For instance, compounds containing a pyrrolidine ring have shown efficacy in various seizure models:

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| Compound 14 | MES | 49.6 |

| Compound 14 | 6 Hz | 31.3 |

| Compound 14 | scPTZ | 67.4 |

These findings suggest that our target compound may also possess anticonvulsant properties due to its structural similarities .

Antinociceptive Activity

The compound has been investigated for its potential antinociceptive effects. In vivo studies demonstrated that similar compounds effectively reduced pain responses in models such as formalin-induced pain and neuropathic pain models. The proposed mechanism involves modulation of pain signaling pathways through receptor interaction .

Case Studies

-

Case Study on Anticonvulsant Efficacy :

A study evaluated the efficacy of several triazine derivatives in seizure models. The results indicated that compounds with the dimethylamino group significantly reduced seizure frequency and duration, suggesting a promising avenue for further development in epilepsy treatment . -

Case Study on Antinociceptive Properties :

Another investigation focused on the antinociceptive effects of similar triazine-based compounds. The data revealed significant reductions in pain scores in both acute and chronic pain models, indicating potential therapeutic applications for pain management .

Scientific Research Applications

The compound (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its applications, supported by case studies and relevant data.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its unique structure, which allows it to interact with specific biological targets. The presence of both the chlorophenyl and triazine moieties suggests that it may exhibit significant biological activity.

Neuropharmacology

The incorporation of a dimethylamino group and a pyrrolidine ring suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

Studies on related compounds have shown neuroprotective effects in models of neurodegenerative diseases. For example, certain triazine derivatives have been found to modulate glutamate receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Biomarker Development

The compound's ability to interact with specific proteins may also lend itself to applications in biomarker development for disease diagnosis and monitoring.

Case Study: Biomonitoring Programs

Biomonitoring studies have utilized similar compounds to assess human exposure to environmental chemicals and their potential health impacts. The integration of such compounds into biomonitoring frameworks could enhance the detection of biomarkers associated with exposure to harmful substances.

Agricultural Chemistry

Given its structural features, there is potential for application in agricultural chemistry as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research has highlighted that triazine-based compounds can exhibit herbicidal properties by inhibiting photosynthesis in plants. While specific studies on this compound are scarce, its chemical relatives have been extensively studied for agricultural use.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and inferred biological relevance.

Core Heterocyclic Scaffolds

Key Observations:

- The 1,3,5-triazine core in the target compound provides a distinct electronic profile compared to 1,2,4-triazole-thione () and pyrimidine (). Triazines are stronger hydrogen-bond acceptors due to their electron-deficient aromatic system.

- The dimethylamino and pyrrolidinyl groups on the triazine likely enhance solubility compared to the sulfur-containing thiocarbonohydrazide in ’s compound .

Substituent Effects on Pharmacological Potential

- 2-Chlorophenyl vs.

- Acrylamide vs. Cyano Groups: The acrylamide moiety in the target compound enables covalent binding to biological targets, whereas cyano groups in ’s compounds act as electron-withdrawing groups, modulating reactivity without covalent interactions .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves a multi-step process:

- Condensation : Reacting a triazine precursor (e.g., 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine) with an acrylamide derivative (e.g., (E)-3-(2-chlorophenyl)acrylic acid) under reflux in ethanol with a base like piperidine .

- Purification : Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product .

- Characterization :

-

NMR : Key NMR signals include δ ~3.02 ppm (dimethylamino protons) and δ ~7.19–7.42 ppm (chlorophenyl aromatic protons) .

-

Mass spectrometry (MS) : Molecular ion peak at m/z 372 (M+1) confirms molecular weight .

-

Elemental analysis : Matches calculated values for C, H, N, and Cl .

Table 1: Synthesis Conditions

Step Reagents/Conditions Yield Reference Condensation Piperidine, EtOH, reflux (10 h) 98% Purification Ethanol recrystallization >95% purity

Q. How do the functional groups influence the compound’s reactivity and bioactivity?

- Triazine ring : Enhances hydrogen-bonding potential and π-π stacking, critical for target binding in medicinal chemistry .

- Acrylamide moiety : Participates in Michael addition reactions, enabling covalent interactions with cysteine residues in proteins .

- 2-Chlorophenyl group : Increases lipophilicity, improving membrane permeability .

- Pyrrolidin-1-yl substituent : Modulates steric and electronic effects on the triazine ring, affecting reaction kinetics .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of the triazine ring) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .

- Catalyst use : Bases like triethylamine or piperidine accelerate condensation reactions .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress; HPLC ensures final purity >98% .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

- Cross-validation : Compare NMR data with NMR and HSQC to assign ambiguous peaks .

- Dynamic effects : Rotamers in the acrylamide group may cause splitting; variable-temperature NMR clarifies conformational dynamics .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted triazine precursors) .

Table 2: Key NMR Assignments

| Proton Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Dimethylamino (N(CH)) | 3.02 | Singlet | |

| Chlorophenyl aromatic | 7.19–7.42 | Multiplet | |

| Acrylamide NH | 9.23 | Singlet |

Q. What experimental designs are recommended to assess biological activity (e.g., kinase inhibition)?

- In vitro assays :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values .

- Cellular uptake : Radiolabel the compound and quantify accumulation via scintillation counting .

- Mechanistic studies :

- Covalent binding : Confirm Michael adduct formation with target proteins via LC-MS/MS .

- Mutagenesis : Replace cysteine residues in the target to validate binding specificity .

Q. How does the pyrrolidin-1-yl substituent on the triazine ring affect synthetic accessibility?

- Steric hindrance : Bulky pyrrolidine may slow nucleophilic substitution reactions, requiring longer reaction times (8–12 h) .

- Solubility : The substituent increases solubility in polar solvents (e.g., DMSO), aiding purification .

- Byproduct formation : Monitor for N-alkylation side products using NMR .

Q. What strategies mitigate degradation during storage or biological assays?

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis .

- Buffer conditions : Use pH 7.4 PBS with 1 mM DTT to stabilize the acrylamide moiety .

- Light sensitivity : Protect from UV exposure to avoid E/Z isomerization .

Data Contradiction Analysis

Q. How to interpret discrepancies between calculated and observed elemental analysis results?

- Sample hygroscopicity : Adsorbed moisture inflates H values; dry samples at 60°C under vacuum before analysis .

- Trace solvents : Residual ethanol in recrystallized samples may alter C/O ratios; confirm via NMR .

- Stoichiometric errors : Recalculate based on confirmed molecular formula (e.g., CHClFNO) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.